Comparative mTOR Kinase Inhibition: 2-Hydroxy-3-methoxychalcone vs. Other Chalcones
2-Hydroxy-3-methoxychalcone exhibits direct inhibitory activity against the mTOR kinase with an IC50 of 21 µM in an in vitro enzymatic assay . While other methoxy-chalcones have been reported to impact the mTOR pathway indirectly (e.g., via PI3K-independent mechanisms), direct comparative IC50 data for mTOR inhibition among chalcones is scarce. However, class-level inference suggests that the 2'-hydroxy-3-methoxy substitution pattern on the chalcone scaffold is a key determinant for this specific activity, as many chalcones lack reported direct mTOR inhibition. For instance, a structurally distinct methoxychalcone derivative, WJ9708011, was shown to induce cell-cycle arrest and apoptosis through mTOR pathway inhibition, but its exact IC50 was not reported, and its structure differs significantly from TJ3 [1]. This positions TJ3 as one of the few chalcones with a quantifiable, direct mTOR inhibitory potency.
| Evidence Dimension | mTOR kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 21 µM |
| Comparator Or Baseline | WJ9708011 (methoxychalcone derivative) and other chalcones without reported direct mTOR IC50 |
| Quantified Difference | Quantifiable vs. non-quantifiable or absent direct inhibition |
| Conditions | In vitro enzymatic assay |
Why This Matters
A quantifiable IC50 value enables precise dosing for pathway-specific studies and facilitates direct comparison in lead optimization, which is not possible with compounds lacking this data.
- [1] Kuo, P. C., et al. (2010). Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways. The Prostate, 70(7), 727-736. View Source
